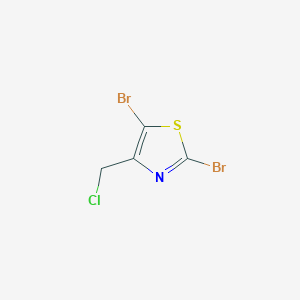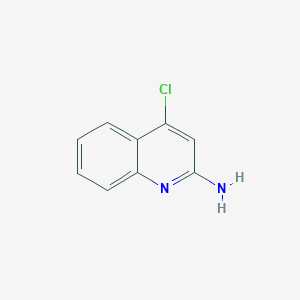
(3-(1H-pyrazol-1-yl)phenyl)boronic acid
概要
説明
(3-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazole moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
作用機序
Target of Action
Boronic acids, including 3-pyrazol-1-yl-phenylboronic acid, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 3-PYRAZOL-1-YL-PHENYLBORONIC ACID acts as a nucleophile . The reaction begins with the oxidative addition of an electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . Following this, transmetalation occurs, where the 3-PYRAZOL-1-YL-PHENYLBORONIC ACID is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-PYRAZOL-1-YL-PHENYLBORONIC ACID participates, is a key biochemical pathway for the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions . The resulting changes include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound is a solid and has a molecular weight of 18799 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
The compound’s participation in the suzuki–miyaura cross-coupling reaction leads to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-PYRAZOL-1-YL-PHENYLBORONIC ACID. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires specific reaction conditions, including the presence of a palladium catalyst . Changes in these conditions could potentially affect the compound’s action and efficacy.
生化学分析
Biochemical Properties
(3-(1H-pyrazol-1-yl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and carbohydrates, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By inhibiting specific enzymes within this pathway, this compound can modulate gene expression and cellular metabolism. Furthermore, studies have shown that this compound can induce apoptosis in cancer cells by disrupting key signaling mechanisms, thereby highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme inhibition. The boronic acid moiety of the compound forms a reversible covalent bond with the active site serine residue of target enzymes, leading to their inhibition. This interaction is particularly significant in the context of serine proteases, where the inhibition of these enzymes can disrupt various physiological processes. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature, with degradation occurring more rapidly under acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. These findings underscore the importance of considering temporal factors when using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in the use of this compound for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of pyrazole with phenylboronic acid. One common method includes the addition of pyrazole to phenylboronic acid under acidic conditions to yield the desired product . Another approach involves the use of Suzuki-Miyaura coupling reactions, where a halogenated pyrazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (3-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and palladium catalysts are often used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids depending on the reagents used.
科学的研究の応用
(3-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
類似化合物との比較
- (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)boronic acid
- (1H-Pyrazole-3-boronic acid)
- (1H-Pyrazole-4-boronic acid)
Comparison: (3-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the specific positioning of the pyrazole moiety on the phenyl ring, which can influence its reactivity and binding properties. Compared to its methyl-substituted analogs, it may exhibit different steric and electronic effects, impacting its suitability for various applications. The presence of the pyrazole ring also distinguishes it from other phenylboronic acids, providing unique opportunities for interaction with biological targets and facilitating specific synthetic transformations.
特性
IUPAC Name |
(3-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBKAXJHGMDYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586297 | |
| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476620-22-1 | |
| Record name | B-[3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B1367724.png)

![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)






